![molecular formula C23H21N5O3 B2866377 3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896816-88-9](/img/structure/B2866377.png)
3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “3-cinnamyl-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an imidazo[2,1-f]purine moiety, which is a type of purine derivative. Purines are biologically significant and are found in many natural substances, including DNA and RNA.
Scientific Research Applications
Synthesis of Bioactive Molecules
The compound’s furan ring structure makes it a valuable precursor in the synthesis of bioactive molecules. Furan derivatives are known for their biological activities, which include antimicrobial, antifungal, and anticancer properties . The presence of the imidazo[2,1-f]purine moiety further suggests potential applications in the development of new pharmaceuticals targeting various diseases.
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) is a modern technique that accelerates chemical reactions. The furan moiety within the compound can be utilized in MAOS to produce amides and esters under mild conditions . This method is efficient and eco-friendly, offering a sustainable approach to chemical synthesis.
Biomass Conversion
The furan component of the compound is derived from biomass, such as agricultural waste. This aligns with the principles of the circular economy and the production of chemicals from renewable resources . The compound can be involved in the transformation of biomass into valuable chemicals, contributing to sustainable industrial processes.
Development of Fuel Additives
Furfural derivatives, like the furan part of this compound, can be transformed into C4 and C5 compounds through various chemical reactions. These compounds are crucial for the production of hydrocarbon fuels and fuel additives, indicating that this compound could play a role in the energy sector .
Catalysis
The compound’s structure indicates potential catalytic properties, especially in reactions involving furan derivatives. It could be used to catalyze the formation of ester and amide bonds, which are fundamental in organic chemistry and industrial applications .
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-16-14-28-19-20(24-22(28)27(16)15-18-11-7-13-31-18)25(2)23(30)26(21(19)29)12-6-10-17-8-4-3-5-9-17/h3-11,13-14H,12,15H2,1-2H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHTWQQKYVMXGA-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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